molecular formula C14H24O2 B3028523 3,7-Dimethyl-2,6-octadienyl Butyrate CAS No. 2173-82-2

3,7-Dimethyl-2,6-octadienyl Butyrate

Cat. No.: B3028523
CAS No.: 2173-82-2
M. Wt: 224.34 g/mol
InChI Key: ZSBOMYJPSRFZAL-UHFFFAOYSA-N
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Description

3,7-Dimethyl-2,6-octadienyl Butyrate: is an organic compound with the molecular formula C14H24O2 . It is also known by other names such as Geranyl Butyrate and Geranyl Butanoate . This compound is a type of ester formed from the reaction between geraniol and butyric acid . It is commonly used in the fragrance and flavor industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-2,6-octadienyl Butyrate typically involves the esterification of geraniol with butyric acid . The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyl-2,6-octadienyl Butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Geraniol and butyric acid.

    Oxidation: Geranyl acetate and other oxidation products.

    Reduction: Geraniol and butanol.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-2,6-octadienyl Butyrate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release geraniol and butyric acid . Geraniol can then interact with cellular receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison: 3,7-Dimethyl-2,6-octadienyl Butyrate is unique due to its specific ester linkage and the presence of a butyrate group. Compared to similar compounds like Geranyl Acetate and Geranyl Propionate , it has a distinct aroma profile and different chemical reactivity. The presence of the butyrate group also imparts unique biological properties, making it valuable in various applications .

Properties

IUPAC Name

3,7-dimethylocta-2,6-dienyl butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBOMYJPSRFZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047225
Record name 3,7-Dimethylocta-2,6-dien-1-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173-82-2
Record name 3,7-Dimethylocta-2,6-dien-1-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-Dimethyl-2,6-octadienyl Butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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